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Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-, also known as perfluoro-p-xylene (PFOX), possesses several properties that make it potentially valuable in organic electronics research:
These combined properties suggest PFOX could be explored in various organic electronic applications, such as organic thin-film transistors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
PFOX's exceptional thermal and chemical stability, coupled with its low friction coefficient, make it a potential candidate for high-performance lubricants and greases []. These properties are particularly relevant in applications requiring lubricants to function under extreme conditions, such as high temperatures, harsh chemical environments, and high pressures.
Fluorine substitution in drug molecules can significantly impact their properties, such as improving their bioavailability and metabolic stability. PFOX could serve as a building block for the synthesis of novel fluorinated pharmaceuticals, potentially leading to the development of new drugs with enhanced therapeutic efficacy [].
PFOX's unique properties, including its high thermal stability, chemical resistance, and hydrophobicity, make it a valuable material for various research avenues in material science. It could be explored for applications in:
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- is a highly fluorinated aromatic compound with the molecular formula C₈F₁₀. It features a benzene ring substituted with four fluorine atoms and two trifluoromethyl groups at specific positions. This compound is known for its unique properties stemming from the presence of multiple fluorine atoms, which significantly alter its chemical behavior compared to non-fluorinated analogs. The molecular weight of this compound is approximately 286.0696 g/mol, and it is often categorized under perfluorinated compounds due to its high fluorine content .
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- exhibits a range of chemical reactivity primarily due to the electron-withdrawing nature of the fluorine substituents. Common reactions include:
Due to its stable structure and low reactivity under typical conditions, it is often used as a stable solvent or reagent in various chemical processes .
The synthesis of Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- typically involves:
These methods underscore the complexity involved in synthesizing highly fluorinated compounds due to their stability and reactivity .
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- has several applications:
Interaction studies involving Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- often focus on its behavior in biological systems and its interactions with various solvents or reagents. Given its unique structure:
Several compounds share structural similarities with Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzene | C₆H₆ | Non-fluorinated; baseline for comparison |
| Perfluorobenzene | C₆F₆ | Fully fluorinated; higher stability |
| Trifluorotoluene | C₇H₅F₃ | Contains one trifluoromethyl group |
| Benzene-1,2-dicarboxylic acid | C₈H₆O₄ | Non-fluorinated; used in various industrial applications |
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- stands out due to its combination of multiple trifluoromethyl groups and tetrafluoro substitutions which enhance its thermal stability and alter its chemical reactivity compared to these similar compounds .
Direct fluorination of benzene derivatives represents one of the most challenging approaches in organofluorine chemistry due to the highly reactive nature of elemental fluorine [1]. The synthesis of benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- through direct fluorination requires carefully controlled conditions to prevent explosive reactions and ensure selective substitution patterns [2] [3].
The use of elemental fluorine gas for direct fluorination has been demonstrated to be effective under specific conditions [3]. Research has shown that fluorination processes can be conducted using fluorine gas concentrations substantially higher than traditional methods, with concentrations of at least 25 percent by volume of elemental fluorine proving effective for benzene derivative fluorination [3]. The process typically requires specialized equipment including packed bed towers or microreactor systems to ensure proper contact between the fluorine gas and aromatic substrate [3].
Temperature control is critical in these reactions, with optimal fluorination occurring at temperatures between 180-250°C and pressures ranging from 1-6 bar absolute [3]. The reaction can be performed with approximately equimolar ratios of benzene substrate to fluorination gas, though slight molar excess of fluorination gas is often employed to drive the reaction to completion [3].
Xenon difluoride has emerged as a milder alternative to elemental fluorine for direct fluorination of aromatic compounds [4] [5]. This reagent functions as an electrophilic fluorinating agent, with xenon being expelled from the complex during the reaction to yield fluorinated products [5]. The mechanism involves formation of a complex between xenon difluoride and the aromatic substrate, followed by fluorine transfer and xenon elimination [4].
The reaction conditions for xenon difluoride fluorination are significantly milder than those required for elemental fluorine, typically proceeding at temperatures between 20-120°C depending on the substrate reactivity [4]. The selectivity of xenon difluoride fluorination can be influenced by the presence of electron-withdrawing or electron-donating substituents on the benzene ring [4].
Modern electrophilic fluorination reagents have provided more controlled approaches to direct fluorination [6] [7]. N-fluoropyridinium salts, N-fluorobenzenesulfonimide, and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) represent the most commonly employed electrophilic fluorinating agents [6]. These reagents offer improved stability, lower toxicity, and enhanced selectivity compared to elemental fluorine [6].
The activation of electrophilic fluorination reagents can be achieved through various strategies, including transition metal catalysis and the use of Lewis base activators such as nitromethane [8]. Nitromethane has been demonstrated to act as an efficient Lewis base for activating electrophilic fluorination reagents, stabilizing carbocation intermediates formed during the fluorination process [8].
Table 1: Direct Fluorination Methods and Reaction Conditions
| Method | Temperature (°C) | Pressure (bar) | Selectivity | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Elemental Fluorine | 180-250 | 4-6 | Moderate | 70-95 | [3] |
| Xenon Difluoride | 20-120 | 1 | High | 60-85 | [4] |
| N-Fluoropyridinium Salts | 25-80 | 1 | High | 65-90 | [6] |
| Selectfluor/Nitromethane | 25-60 | 1 | Very High | 70-95 | [8] |
Nucleophilic aromatic substitution represents a complementary approach to electrophilic methods for introducing fluorine atoms into benzene derivatives [9] [10]. The mechanism proceeds through formation of a negatively charged intermediate known as a Meisenheimer complex, followed by elimination of a leaving group [9] [11].
The nucleophilic aromatic substitution mechanism for fluorinated benzene derivatives follows the classical addition-elimination pathway [9] [10]. The reaction is significantly accelerated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate [9] [11]. The substitution pattern is crucial, with ortho and para electron-withdrawing groups providing greater stabilization than meta substituents [9].
In the case of benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-, the trifluoromethyl groups serve as powerful electron-withdrawing substituents that activate the aromatic ring toward nucleophilic attack [12]. The fluorine atoms can serve as leaving groups, with fluoride being displaced more readily than other halides due to the strong electron-withdrawing effect of fluorine and the fact that carbon-fluorine bond breakage is not the rate-limiting step [9] [13].
Polyfluorobenzenes exhibit unique reactivity patterns in nucleophilic aromatic substitution reactions [14]. Hexafluorobenzene has been shown to undergo nucleophilic attack by hydride ion to give pentafluorobenzene as the major product [14]. The reaction mechanisms can vary depending on the reagents and conditions employed, with the most prevalent mechanism being displacement of fluoride anion by another anion through formation of transition complexes of different lifetimes [14].
Research has demonstrated that fluoride is replaced more readily than chlorine, bromine, iodine, or other groups in nucleophilic substitution reactions [14]. In products where two fluorines are replaced from hexafluorobenzene, the substituting groups are predominantly para to each other, though other orientation effects can be observed depending on the specific reagents employed [14].
Recent advances have demonstrated that unactivated fluoroarenes can undergo nucleophilic substitution through cation radical-accelerated pathways [15]. This approach employs organic photoredox catalysis to generate aromatic cation radicals that are more susceptible to nucleophilic attack than the neutral aromatic substrates [15]. The method is operationally simple under mild conditions and is compatible with various nucleophile classes, including azoles, amines, and carboxylic acids [15].
The selectivity of cation radical-accelerated nucleophilic substitution is dictated by the electronics of the aromatic cation radical, with computational studies supporting this selectivity model [15]. This approach offers a complementary method to traditional nucleophilic aromatic substitution for functionalizing electron-neutral and electron-rich fluoroarenes [15].
Table 2: Nucleophilic Substitution Reactivity Data
| Substrate | Nucleophile | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hexafluorobenzene | Hydride | 2-4 | 25 | 75-85 | [14] |
| Tetrafluorobenzene | Hydroxide | 1-3 | 80-120 | 60-80 | [14] |
| Pentafluorobenzene | Methoxide | 0.5-2 | 60-100 | 70-90 | [14] |
| Fluorobenzene | Azoles | 6-12 | 45-50 | 45-75 | [15] |
Metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in fluorinated aromatic systems [16] [17]. These methods offer excellent control over regioselectivity and functional group tolerance, making them particularly valuable for synthesizing complex fluorinated molecules such as benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-.
Palladium-catalyzed trifluoromethylation represents a significant advancement in the synthesis of trifluoromethyl-containing aromatic compounds [18] [19]. The first palladium-catalyzed aryl-trifluoromethyl bond-forming reaction employed aryl chlorides and trifluoromethyltriethylsilane as the trifluoromethyl source [19]. The reaction demonstrates a large substrate scope, though substrates with protic functional groups may accelerate decomposition of the trifluoromethyl reagent [19].
The mechanism involves slow in situ generation of a nucleophilic trifluoromethyl unit from trifluoromethyltriethylsilane and potassium fluoride, which reduces potential side reactions [19]. The use of reagents that generate trifluoromethyl anion equivalents more rapidly, such as trifluoromethyltrimethylsilane, typically results in lower yields due to increased side reactions [19].
Gold-catalyzed cross-coupling has shown particular promise for polyfluoroarene functionalization [16] [17]. The process operates through a gold(I)/gold(III) catalytic cycle, where polyfluoroaryl-gold(I) species undergo carbon-hydrogen activation assisted by silver(I), followed by oxidation to gold(III) intermediates [17]. The addition of aryl germanes as coupling partners generates cross-coupling products in moderate to good yields [17].
Optimization studies have identified silver oxide in combination with 1-pivaloyloxy-1,2-benziodoxol-3(1H)-one as effective conditions for the arylation of pentafluorobenzene with methoxyaryl germanes, achieving yields of 76 percent or higher [17]. The reaction conditions typically require temperatures of 70°C and reaction times of 2 hours [17].
Suzuki-type cross-coupling reactions have been extended to include fluorinated substrates and reagents [20] [21]. The general mechanism involves palladium-catalyzed coupling of boronic acids or boronates with organohalides in the presence of a base [20]. For fluorinated systems, particular attention must be paid to the choice of base and reaction conditions to prevent decomposition of fluorinated intermediates [20].
Recent developments have included dual catalytic approaches combining N-heterocyclic carbene catalysis with photoredox catalysis for cross-coupling alkyl trifluoroborates with acid fluorides [21]. This method provides an alternative to classical acylative Suzuki coupling chemistry and enables rapid synthesis of ketones from readily available materials under mild conditions [21].
Cobalt-catalyzed borylation of fluoroarenes has demonstrated unique selectivity patterns dependent on kinetic versus thermodynamic control [16] [17]. Under catalytic conditions with 5 mol percent catalyst at room temperature, the process exhibits selectivity for meta over ortho carbon-hydrogen activation [17]. However, under stoichiometric conditions that allow reversible carbon-hydrogen activation, thermodynamic selection favors ortho products [17].
The selectivity can be controlled by adjusting reaction temperature and the choice between bis(pinacolato)diboron and pinacolborane as the boron source [17]. Higher temperatures with pinacolborane favor isomerization to the thermodynamically preferred ortho products [17].
Table 3: Metal-Catalyzed Cross-Coupling Reaction Data
| Catalyst System | Substrate Type | Coupling Partner | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(dba)₂/ᵗBuXPhos | Vinyl Triflates | TMSCF₃/KF | 110 | 3-5 | 60-85 | [18] |
| [(allyl)PdCl]₂ | Vinyl Nonaflates | TESCF₃/RbF | 90-110 | 3 | 65-90 | [18] |
| [(Ph₃P)AuCl]/PBX | Pentafluorobenzene | Aryl Germanes | 70 | 2 | 76 | [17] |
| Co-Dicarbene | Fluoroarenes | B₂pin₂ | 25 | 24 | 70-95 | [17] |
Solid-state fluorination techniques represent an emerging area in the synthesis of fluorinated aromatic compounds, offering advantages in terms of environmental sustainability, operational simplicity, and often improved selectivity compared to solution-phase methods [22] [23] [24].
Mechanochemical protocols for solid-state aromatic nucleophilic fluorination have been developed using potassium fluoride and quaternary ammonium salts [22]. This approach eliminates the need for highly polar, high-boiling solvents that are often toxic and difficult to remove during purification [22]. The solid-state fluorination process is remarkably fast, with a variety of N-heteroaryl halides being efficiently fluorinated within 1 hour [22].
The mechanochemical approach can be carried out under ambient conditions without requiring complicated setups involving inert gases [22]. The practical advantages of this method suggest widespread applicability for preparing valuable fluorine-containing molecules in a more efficient, cost-effective, and environmentally friendly manner than existing solution-based protocols [22].
Mechanochemically-prepared silver oxide-containing solid materials have been demonstrated as efficient heterogeneous catalysts for carbon(sp³)-fluorine bond formation via decarboxylative fluorination [23]. The optimal catalyst composition consists of 1 weight percent silver oxide supported on titanium dioxide, prepared through simple mechanical mixing methods in 20 minutes [23].
The heterogeneous catalyst system shows remarkable durability, performing five catalytic cycles without loss of intrinsic activity despite challenging reaction conditions [23]. The turnover numbers obtained with the solid catalyst exceed those of homogeneous catalysts by more than one order of magnitude under identical conditions [23].
Heterogeneous photocatalysis using titanium dioxide as photocatalyst and Selectfluor as fluorine donor has enabled selective carbon(sp³)-fluorine bond synthesis [24]. The system achieves effective decarboxylative fluorination of various carboxylic acids in very short reaction times [24]. The method displays turnover frequencies up to 1050 per hour, representing the highest values reported for any fluorination catalyst to date [24].
The titanium dioxide photocatalyst demonstrates excellent durability and the system is catalytic in the number of photons required, achieving photon efficiency greater than 1 [24]. These factors, coupled with the generality and mild nature of the reaction system, represent a breakthrough toward sustainable synthesis of fluorinated compounds [24].
Cerium tetrafluoride has been investigated as a solid fluorinating agent for benzene derivatives [25]. The fluorination of benzene over cerium tetrafluoride at temperatures between 250-480°C yields complex mixtures containing various fluorinated products [25]. At 480°C, the product mixture contains approximately 30 percent unreacted benzene along with eleven fluorinated components [25].
The cerium tetrafluoride must be prepared from cerium trifluoride by reaction with elemental fluorine at 450-500°C, as the tetrafluoride is not formed at lower temperatures [25]. The fluorination process shows little activity below 400°C, but increasing reaction occurs above 410°C [25].
Table 4: Solid-State Fluorination Methods and Performance Data
| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|---|---|
| Mechanochemical | KF/Quaternary Ammonium | 25 | 1 | 60-90 | - | [22] |
| Ag₂O/TiO₂ | 1% Ag₂O on TiO₂ | 25 | 2-4 | 70-85 | 200-500 | [23] |
| TiO₂ Photocatalysis | TiO₂/Selectfluor | 25 | 0.5-2 | 80-95 | 1050 | [24] |
| CeF₄ | Cerium Tetrafluoride | 480 | 4-8 | 30-70 | - | [25] |
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- exhibits exceptional thermal stability characteristic of highly fluorinated aromatic compounds. The compound demonstrates remarkable resistance to thermal decomposition under normal operating conditions, with stability maintained up to approximately 400°C [1] [2]. This extraordinary thermal stability arises from the presence of multiple strong carbon-fluorine bonds throughout the molecular structure, which possess bond dissociation energies significantly higher than conventional carbon-hydrogen bonds.
The thermal decomposition profile follows a pattern typical of perfluorinated aromatic compounds, where degradation initiates at elevated temperatures through preferential cleavage of the weakest bonds in the molecular framework [3] [4]. Research on related perfluorinated compounds indicates that thermal decomposition mechanisms involve sequential bond scission, with carbon-carbon bonds adjacent to electron-withdrawing groups typically being the most susceptible to thermal cleavage [5].
Thermogravimetric analysis studies on similar fluorinated aromatic systems demonstrate that these compounds maintain structural integrity across a broad temperature range, with decomposition typically occurring as a single-step process above 400°C [6] [2]. The high thermal stability makes this compound particularly suitable for applications requiring elevated temperature resistance, such as high-temperature polymer synthesis and industrial processes involving thermal stress.
| Temperature Range | Stability Status | Mass Loss | Decomposition Products |
|---|---|---|---|
| Room Temperature - 100°C | Stable | <0.1% | None detected |
| 100-200°C | Stable | <0.5% | Trace volatiles |
| 200-300°C | Stable | <1.0% | Minor decomposition |
| 300-400°C | Stable | <2.0% | Onset of degradation |
| >400°C | Decomposition | >5.0% | Fluorinated fragments |
The solubility characteristics of benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- are dominated by its highly fluorinated nature, which imparts unique solvation properties distinct from conventional aromatic compounds. The compound exhibits limited solubility in polar solvents due to its hydrophobic character, while demonstrating excellent miscibility with fluorinated hydrocarbons and aromatic ethers [7] [8].
In polar solvent systems, the compound shows restricted solubility behavior attributed to the electron-withdrawing effects of the multiple fluorine substituents, which reduce the compound's ability to participate in hydrogen bonding interactions [8]. This characteristic is consistent with the general behavior of perfluorinated aromatic compounds, where extensive fluorination creates a hydrophobic surface that resists solvation by polar media.
The compound demonstrates exceptional compatibility with fluorinated organic solvents, including perfluorinated alkanes and fluorinated aromatic systems [7] [9]. This selective solubility behavior makes it particularly valuable in specialized applications requiring fluorinated media, such as in the synthesis of fluorinated polymers and advanced materials processing.
| Solvent Category | Solubility Level | Mechanism | Applications |
|---|---|---|---|
| Water | Poor | Hydrophobic exclusion | Phase separation |
| Alcohols | Limited | Weak polar interactions | Selective extraction |
| Fluorinated Hydrocarbons | Excellent | Fluorophilic interactions | Polymer synthesis |
| Aromatic Ethers | Good | π-π stacking | Reaction media |
| Chlorinated Solvents | Moderate | Dipole interactions | Purification |
The spectroscopic characterization of benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- reveals distinctive signatures that enable unambiguous identification and structural confirmation. Nuclear magnetic resonance spectroscopy provides particularly detailed information about the molecular structure and substitution pattern.
In fluorine-19 nuclear magnetic resonance spectroscopy, the compound exhibits characteristic chemical shifts in the range of -127 to -139 parts per million, with distinct signals corresponding to the different fluorine environments [9] [10]. The aromatic fluorine atoms bound directly to the benzene ring appear as separate signals from the trifluoromethyl groups, reflecting the different electronic environments experienced by these fluorine nuclei. The meta-fluorine atoms typically resonate around -139.2 parts per million, while the trifluoromethyl groups appear in the characteristic range of -127 parts per million [9] [11].
Proton nuclear magnetic resonance spectroscopy reveals the absence of aromatic proton signals, confirming the complete substitution pattern on the benzene ring [10]. This absence of aromatic protons is a definitive characteristic that distinguishes this compound from partially fluorinated analogs.
Carbon-13 nuclear magnetic resonance spectroscopy displays the characteristic patterns associated with perfluorinated aromatic systems, with carbon signals appearing in the typical ranges for fluorinated aromatic carbons [10]. The aromatic carbons bearing fluorine substituents exhibit complex splitting patterns due to carbon-fluorine coupling, providing detailed structural information about the substitution pattern.
Infrared spectroscopy reveals intense carbon-fluorine stretching vibrations in the 1000-1400 wavenumber region, characteristic of both aromatic and aliphatic carbon-fluorine bonds [12]. The spectrum shows multiple absorption bands corresponding to the different carbon-fluorine environments, including the aromatic carbon-fluorine stretches and the trifluoromethyl group vibrations [13] [14].
Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at mass-to-charge ratio 286, corresponding to the molecular weight of the compound [15] [12]. The fragmentation pattern shows characteristic losses of trifluoromethyl groups and fluorine atoms, consistent with the expected fragmentation behavior of perfluorinated aromatic compounds.
| Spectroscopic Technique | Key Characteristics | Chemical Shifts/Frequencies | Structural Information |
|---|---|---|---|
| 19F NMR | Multiple fluorine environments | -127 to -139 ppm | Substitution pattern |
| 1H NMR | Absence of aromatic protons | No aromatic signals | Complete substitution |
| 13C NMR | Perfluorinated carbon signals | Fluorinated aromatic region | Carbon framework |
| IR Spectroscopy | C-F stretching vibrations | 1000-1400 cm⁻¹ | Functional groups |
| Mass Spectrometry | Molecular ion confirmation | m/z 286 | Molecular weight |
The crystallographic analysis of benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- reveals structural features characteristic of highly fluorinated aromatic compounds. While direct crystallographic data for this specific compound is limited in the literature, related perfluorinated xylene derivatives provide valuable insights into the expected packing arrangements and intermolecular interactions [16] [17].
The molecular geometry exhibits a planar aromatic ring system with the fluorine atoms and trifluoromethyl groups arranged in a symmetrical pattern around the benzene core [12]. The presence of bulky trifluoromethyl groups creates significant steric effects that influence both the molecular conformation and the solid-state packing arrangements.
Intermolecular interactions in the crystal structure are dominated by weak van der Waals forces, particularly fluorine-fluorine interactions and aromatic stacking interactions [16]. The highly electronegative fluorine atoms create local electrostatic effects that influence the relative orientations of adjacent molecules in the crystal lattice.
The packing arrangement likely features molecules arranged in layers with the aromatic rings adopting face-to-face or edge-to-face orientations to minimize steric repulsion between the bulky trifluoromethyl groups [17]. This arrangement is consistent with the packing behavior observed in related perfluorinated aromatic compounds, where steric factors play a dominant role in determining crystal structure.
The thermal expansion behavior of the crystal structure reflects the weak nature of the intermolecular interactions, with relatively large thermal expansion coefficients observed for similar perfluorinated aromatic systems [16]. This property has implications for the compound's behavior under thermal stress and its suitability for applications involving temperature cycling.
| Structural Parameter | Value/Description | Significance |
|---|---|---|
| Molecular Geometry | Planar aromatic core | π-electron delocalization |
| Intermolecular Interactions | Van der Waals forces | Weak crystal cohesion |
| Packing Motif | Layered arrangement | Steric optimization |
| Thermal Expansion | High coefficient | Weak intermolecular forces |
| Space Group | Anticipated monoclinic | Molecular symmetry |